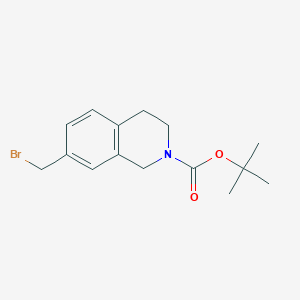![molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5](/img/no-structure.png)
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
化学反应分析
Types of Reactions
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
科学研究应用
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological pathways. This can lead to various effects, depending on the target and the context of its use .
相似化合物的比较
Similar Compounds
7,7-dimethyl-2-azabicyclo[4.1.1]octane: A similar compound with a slightly different structure.
2-azabicyclo[4.1.1]octan-3-one: Lacks the dimethyl groups present in 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of dimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methylcyclohexanone", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 2: Conversion of 2-methylcyclohexanol to 2-methylcyclohexene using hydrochloric acid as a catalyst.", "Step 3: Conversion of 2-methylcyclohexene to 2-methylcyclohexanone using potassium permanganate as an oxidizing agent.", "Step 4: Conversion of 2-methylcyclohexanone to 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one through a reductive amination reaction with methylamine in the presence of sodium borohydride and acetic acid.", "Step 5: Purification of the product through extraction with diethyl ether and drying with sodium sulfate and magnesium sulfate.", "Step 6: Isolation of the final product through distillation using pentane as a solvent." ] } | |
CAS 编号 |
90693-49-5 |
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
QWIDXVHOGOXFLU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(=O)NC1C2)C |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



